Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARSQVGYXYTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653346 | |
| Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-92-7 | |
| Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process may include multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is in the development of anticancer agents. Research has indicated that derivatives of pyrrolo-triazine compounds can exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications to the triazine ring can enhance cytotoxicity against specific cancer types by interfering with DNA synthesis and repair mechanisms .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting cellular processes in microbial organisms.
Agrochemicals
Pesticidal Activity
this compound has been explored as a potential pesticide. Its structural characteristics allow it to interact with biological systems in pests effectively. Preliminary studies suggest that it can inhibit key enzymes necessary for pest survival and reproduction . This application is particularly relevant given the increasing demand for sustainable agricultural practices.
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its reactive sites allow for incorporation into polymer matrices, potentially imparting desirable properties such as increased thermal stability and mechanical strength . Research into polymer composites featuring this compound is ongoing.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Research | US9724352B2 | Demonstrated cytotoxic effects on various cancer cell lines; effective against DNA repair mechanisms. |
| Antimicrobial Activity | PubChem Database | Effective against multiple bacterial strains; potential use in developing new antibiotics. |
| Pesticidal Research | Sigma-Aldrich Reports | Inhibitory effects on pest enzyme activity; promising candidate for eco-friendly pesticides. |
| Polymer Development | AChemBlock Studies | Enhanced mechanical properties in polymer composites; ongoing research into applications. |
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting various cellular pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1120214-92-7 .
- Molecular Formula : C₉H₈ClN₃O₂ .
- Molecular Weight : 225.63 g/mol .
- Synonyms: Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate; 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid ethyl ester .
Structural Features :
This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class, characterized by a fused bicyclic system with a chlorine substituent at position 4 and an ethyl ester group at position 2. The triazine ring introduces electron-deficient properties, making it reactive in nucleophilic substitution and cross-coupling reactions .
Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing antiviral agents (e.g., Remdesivir analogs) .
Comparison with Structural Analogs
Key structural analogs differ in substituent positions (carboxylate and chlorine) on the pyrrolotriazine core, leading to variations in physicochemical properties and applications.
Table 1: Comparative Analysis of Pyrrolo[2,1-f][1,2,4]Triazine Derivatives
Key Observations:
Positional Isomerism: The 2-carboxylate isomer (target compound) is prioritized in antiviral research due to its optimal steric and electronic configuration for binding viral proteases . The 5-carboxylate isomer exhibits lower thermal stability (melting point 58–61°C) compared to others, likely due to reduced molecular symmetry .
Reactivity Differences :
- Chlorine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). The 2-carboxylate group directs reactivity toward C6 and C7 positions .
- The carboxylic acid derivative (C2-COOH) serves as a versatile intermediate for synthesizing amides or esters but requires careful handling due to acidity .
Commercial and Safety Considerations :
- The 7-carboxylate isomer is available at >97% purity but is priced higher due to synthetic challenges .
- All analogs share similar hazards (skin/eye irritation), but the target compound’s safety protocols are better documented .
Research and Industrial Implications
- Pharmaceutical Relevance : The target compound’s role in Remdesivir synthesis underscores its value in antiviral drug development .
- Synthetic Challenges : Isomer separation remains a hurdle due to nearly identical molecular weights and polarities. Advanced chromatography (HPLC) is often required .
- Future Directions : Exploration of fluorinated or brominated analogs (e.g., 6-bromo-4-chloropyrrolotriazine) could expand utility in radiopharmaceuticals .
Biological Activity
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Structure and Properties
This compound is characterized by its unique pyrrolo-triazine framework. Its molecular formula is , and it has a molecular weight of approximately 213.63 g/mol. The compound features a chlorinated pyrrole ring fused with a triazine moiety, which contributes to its biological activity.
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine family can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is crucial in various cellular processes including growth, proliferation, and survival. Inhibition of PI3K has been linked to therapeutic effects in cancer treatment, as it can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines. For instance:
- Cell Lines Tested : The compound demonstrated significant antiproliferative activity across multiple human tumor cell lines with IC50 values in the low micromolar range.
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell cycle progression has been documented through assays measuring caspase activation and cell viability .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
- Antimalarial Activity : Related compounds have shown efficacy against Plasmodium falciparum strains in vitro, indicating potential for further development as antimalarial agents .
Case Studies and Research Findings
A review of literature reveals several case studies that support the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of PI3K signaling in tumor cells leading to reduced proliferation. |
| Study 2 | Reported IC50 values < 5 µM against multiple cancer cell lines with mechanisms involving apoptosis induction. |
| Study 3 | Evaluated antimicrobial properties showing effectiveness against Gram-positive bacteria. |
Q & A
Q. What are the key safety considerations when handling Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate in laboratory settings?
Methodological Answer: The compound is harmful by inhalation, skin contact, or ingestion . Standard safety protocols include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods.
- Storage in airtight containers away from moisture and oxidizing agents.
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).
- Emergency procedures: Flush eyes/skin with water for 15 minutes and seek medical attention.
Q. What synthetic routes are commonly employed to prepare pyrrolo[2,1-f][1,2,4]triazine derivatives like this compound?
Methodological Answer: A two-step approach is often used:
Cyclization : Reacting 1-aminopyrrole-2-carbonitrile intermediates with amidine reagents or POCl₃ under reflux (e.g., 165°C in DMF) to form the bicyclic core .
Chlorination : Introducing the 4-chloro substituent via treatment with POCl₃ or PCl₅ in aprotic solvents (e.g., dichloromethane) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., ester carbonyl at δ ~162 ppm, pyrrolo-triazine protons at δ 7.2–8.5 ppm) .
- HRMS : Confirm molecular weight (C₉H₈ClN₃O₂, exact mass 223.04 g/mol) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What biological significance does the pyrrolo[2,1-f][1,2,4]triazine core hold in medicinal chemistry?
Methodological Answer: The scaffold is a "privileged structure" due to:
- Versatile binding to kinase domains (e.g., EGFR, VEGFR-2) via π-π stacking and hydrogen bonding .
- Antiviral potential, as seen in Remdesivir analogs targeting RNA viruses .
- Anticancer activity via inhibition of proliferative signaling pathways (e.g., MAP kinase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for cyclization efficiency .
- Temperature Gradients : Perform reactions at 100–180°C to identify optimal thermal profiles .
Q. Why do some studies report contradictory structure-activity relationships (SAR) for pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer: Contradictions arise due to:
- Substituent Position : Antiviral activity varies significantly when substituents are at C-2 vs. C-4 (e.g., 15c vs. 17d in antiviral assays) .
- Core Rigidity : Minor steric changes disrupt binding to flexible targets like RNA polymerases .
- Assay Variability : Differences in cell lines (e.g., A431 vs. HeLa) or viral strains impact IC₅₀ values .
Q. What experimental strategies can elucidate the anticancer mechanism of this compound derivatives?
Methodological Answer:
Q. How can computational methods resolve ambiguities in the antiviral activity of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer:
- Molecular Docking : Simulate binding to viral proteins (e.g., SARS-CoV-2 RNA-dependent RNA polymerase) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Corrogate substituent electronic properties (Hammett σ) with bioactivity .
Q. What synthetic modifications enhance the metabolic stability of pyrrolo[2,1-f][1,2,4]triazine-based compounds?
Methodological Answer:
Q. How should researchers address conflicting data in structure-activity studies of this compound?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies to identify consensus trends (e.g., substituent effects on EGFR inhibition) .
- Orthogonal Assays : Validate activity using biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell viability) assays .
- Crystallography : Resolve co-crystal structures to confirm binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
